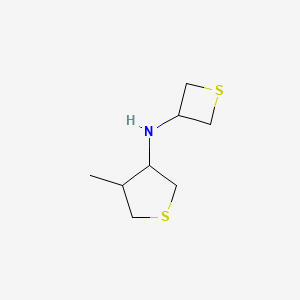
4-Methyl-N-(thietan-3-yl)tetrahydrothiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(thietan-3-yl)tetrahydrothiophen-3-amine is a complex organic compound that features a unique combination of sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(thietan-3-yl)tetrahydrothiophen-3-amine typically involves the reaction of thietan-3-amine with 4-methyl-tetrahydrothiophene. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(thietan-3-yl)tetrahydrothiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require bases or acids to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
4-Methyl-N-(thietan-3-yl)tetrahydrothiophen-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(thietan-3-yl)tetrahydrothiophen-3-amine involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other sulfur-containing molecules, influencing biochemical pathways. The amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler analog with similar sulfur-containing rings.
Tetrahydrothiophene: Another sulfur-containing heterocycle with different substitution patterns.
Thietane: A related compound with a smaller ring structure.
Uniqueness
4-Methyl-N-(thietan-3-yl)tetrahydrothiophen-3-amine is unique due to its combination of two different sulfur-containing rings and the presence of a methyl group. This structure provides distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H15NS2 |
|---|---|
Molecular Weight |
189.3 g/mol |
IUPAC Name |
4-methyl-N-(thietan-3-yl)thiolan-3-amine |
InChI |
InChI=1S/C8H15NS2/c1-6-2-10-5-8(6)9-7-3-11-4-7/h6-9H,2-5H2,1H3 |
InChI Key |
IJPCSLFFVSKTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCC1NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



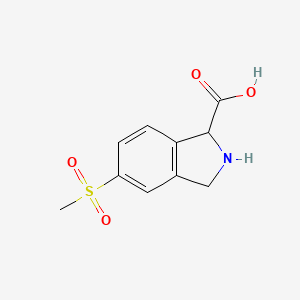
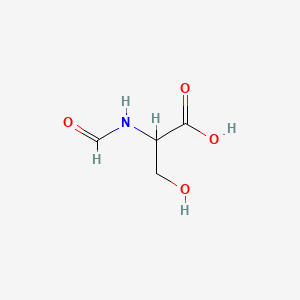
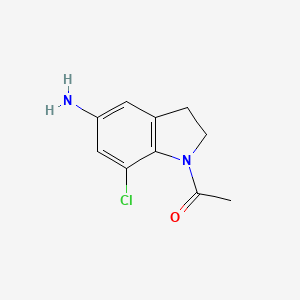

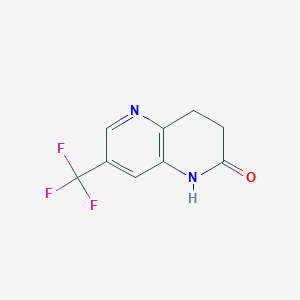
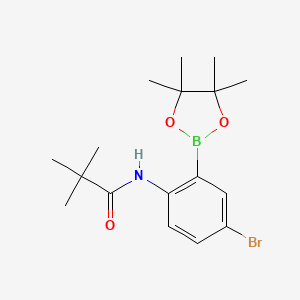
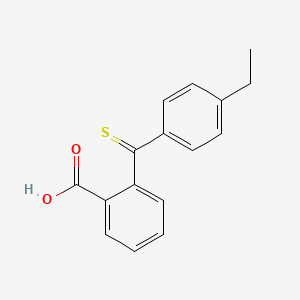
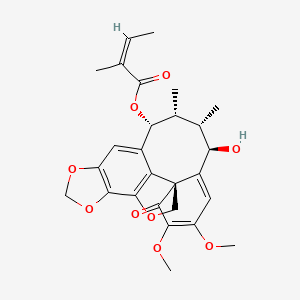
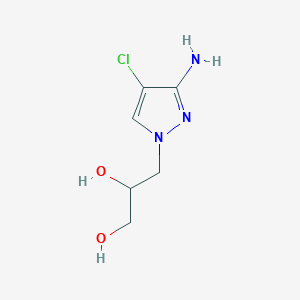
![Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13325485.png)

![(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13325497.png)
![2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B13325510.png)
